

# Application Note: Determination of Butylate Residue in Soil by Gas Chromatography-Mass Spectrometry

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## Compound of Interest

Compound Name: Butylate

Cat. No.: B1668116

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## Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Butylate** herbicide residues in soil samples using gas chromatography-mass spectrometry (GC-MS). Two effective extraction protocols, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Sonication-Assisted Solvent Extraction, are presented, providing flexibility based on laboratory resources and sample throughput requirements. The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode ensures high selectivity and low detection limits, making this method suitable for environmental monitoring and regulatory compliance.

## Introduction

**Butylate** is a selective thiocarbamate herbicide used for the control of grassy weeds in corn.[1] [2] Due to its moderate aqueous solubility and high volatility, monitoring its presence in soil is crucial to understand its environmental fate and potential for off-target movement.[1][3] Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile pesticides.[4] When coupled with a mass spectrometer, it provides a powerful tool for the definitive identification and quantification of pesticide residues. This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS analysis of **Butylate** in soil.

## Experimental Protocols

## Sample Preparation

Two alternative extraction methods are provided. Both methods have been shown to be effective for the extraction of a wide range of pesticides from soil matrices.

### Method A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method offers a streamlined and high-throughput approach to sample preparation with reduced solvent consumption.

- **Soil Sampling and Homogenization:** Collect a representative soil sample and air-dry it to a consistent moisture content. Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.
- **Hydration:** Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add 8 mL of deionized water and vortex for 30 seconds to hydrate the soil. Let it stand for 30 minutes.
- **Extraction:** Add 10 mL of acetonitrile to the tube. Add the contents of a QuEChERS extraction salt packet (containing 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g sodium citrate, and 0.5 g disodium citrate sesquohydrate).
- **Shaking:** Immediately cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
- **Centrifugation:** Centrifuge the tube at 4000 rpm for 5 minutes to separate the phases.
- **Cleanup (Dispersive Solid-Phase Extraction - d-SPE):** Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg  $\text{MgSO}_4$  and 25 mg Primary Secondary Amine (PSA) sorbent.
- **Vortex and Centrifuge:** Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.
- **Final Extract:** The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

### Method B: Sonication-Assisted Solvent Extraction

This method is a reliable alternative when QuEChERS kits are unavailable and is effective for extracting pesticides from soil.

- **Soil Sampling and Homogenization:** Prepare the soil sample as described in step 1 of the QuEChERS method.
- **Extraction:** Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube. Add 20 mL of acetonitrile.
- **Sonication:** Place the tube in an ultrasonic bath and sonicate for 15 minutes.
- **Centrifugation:** Centrifuge the tube at 4000 rpm for 10 minutes.
- **Solvent Transfer:** Carefully decant the acetonitrile supernatant into a clean tube.
- **Re-extraction:** Add another 20 mL of acetonitrile to the soil pellet, vortex for 1 minute, and repeat the sonication and centrifugation steps.
- **Combine Extracts:** Combine the supernatants from both extractions.
- **Concentration:** Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
- **Cleanup (Optional):** If the extract is visibly dirty, a solid-phase extraction (SPE) cleanup using a silica or Florisil cartridge may be necessary.
- **Final Volume:** Adjust the final volume to 1 mL with acetonitrile and transfer to an autosampler vial for GC-MS analysis.

## GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for **Butylate**.

Table 1: GC-MS Instrumental Parameters

Parameter	Value
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume	1 µL
Inlet Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	
Initial Temperature	60 °C, hold for 1 min
Ramp 1	25 °C/min to 150 °C
Ramp 2	10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
SIM Ions for Butylate	
Quantitation Ion (m/z)	116
Confirmation Ion (m/z)	144, 86

Note: Retention times and optimal parameters may vary depending on the specific instrument and column used. It is recommended to inject a **Butylate** standard to confirm the retention time and ion ratios.

## Data Presentation

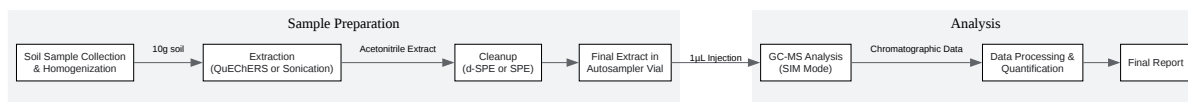
The following table summarizes the expected quantitative data for the analysis of **Butylate** in soil, based on performance characteristics of similar pesticide residue analysis methods.

Table 2: Method Validation and Performance Data

Parameter	Expected Value
Linearity ( $R^2$ )	> 0.99
Limit of Detection (LOD)	0.5 - 2 $\mu\text{g/kg}$
Limit of Quantification (LOQ)	2 - 5 $\mu\text{g/kg}$
Recovery (at 10 $\mu\text{g/kg}$ )	80 - 110%
Precision (RSD at 10 $\mu\text{g/kg}$ )	< 15%

## Visualization

The following diagram illustrates the general workflow for the analysis of **Butylate** residue in soil.



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Caption: Workflow for **Butylate** residue analysis in soil.

## Conclusion

The described gas chromatography-mass spectrometry method provides a reliable and sensitive approach for the determination of **Butylate** residues in soil. The availability of two

distinct, yet effective, extraction protocols offers flexibility for different laboratory settings. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and environmental monitoring engaged in the analysis of thiocarbamate herbicides in complex matrices.

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